molecular formula C23H24N4O2S B10923806 N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923806
M. Wt: 420.5 g/mol
InChI Key: VBXVQPIKVXEKSQ-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with various substituents, including a methoxyphenyl group, a thiophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophenyl group and have similar chemical properties.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and can have similar biological activities.

    Methoxyphenyl derivatives: These compounds contain a methoxyphenyl group and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N4O2S/c1-5-18(15-8-10-16(29-4)11-9-15)25-23(28)17-13-19(20-7-6-12-30-20)24-22-21(17)14(2)26-27(22)3/h6-13,18H,5H2,1-4H3,(H,25,28)

InChI Key

VBXVQPIKVXEKSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4

Origin of Product

United States

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